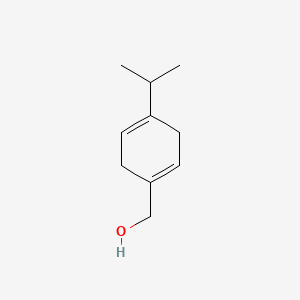
p-Mentha-1,4-dien-7-ol
Übersicht
Beschreibung
p-Mentha-1,4-dien-7-ol: is an organic compound with the molecular formula C10H16O . It is a monoterpenoid alcohol, which is a type of terpene. This compound is known for its presence in essential oils and has a variety of applications in different fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : p-Mentha-1,4-dien-7-ol can be synthesized through several methods. One common approach involves the hydrodistillation of plant materials that contain this compound. For instance, the essential oil from plants like Elyonurus hensii can be extracted and optimized to yield this compound . Another method involves the epoxidation of limonene followed by ring-opening reactions .
Industrial Production Methods: : In industrial settings, the production of this compound often involves the hydrodistillation process, where plant materials are subjected to steam distillation to extract the essential oils. The oils are then dehydrated and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: : p-Mentha-1,4-dien-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine , leading to the formation of halogenated derivatives.
Major Products Formed: : The major products formed from these reactions include aldehydes, ketones, saturated alcohols, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, p-Mentha-1,4-dien-7-ol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and transformation in different chemical environments .
Biology: : In biological research, this compound is investigated for its antimicrobial and antifungal properties . It is used in studies related to plant defense mechanisms and interactions with microorganisms .
Medicine: : In the medical field, this compound is explored for its potential therapeutic properties , including its use in aromatherapy and as a natural remedy for certain ailments .
Industry: : Industrially, this compound is utilized in the fragrance and flavor industry. It is a key component in the formulation of perfumes, cosmetics, and food flavorings .
Wirkmechanismus
The mechanism of action of p-Mentha-1,4-dien-7-ol involves its interaction with cellular membranes and enzymatic systems . It exerts its effects by disrupting microbial cell walls and inhibiting enzyme activity , leading to antimicrobial and antifungal properties . The compound targets specific molecular pathways involved in microbial growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-
p-Mentha-1,8-dien-7-ol:
1,4-p-Menthadien-7-al:
Uniqueness: : p-Mentha-1,4-dien-7-ol is unique due to its specific chemical structure and reactivity . Unlike its similar compounds, it has distinct oxidation and reduction properties that make it valuable in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
(4-propan-2-ylcyclohexa-1,4-dien-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,6,8,11H,4-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQJXCCKXGQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC(=CC1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334206 | |
| Record name | p-Mentha-1,4-dien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22539-72-6 | |
| Record name | p-Mentha-1,4-dien-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22539-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Mentha-1,4-dien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


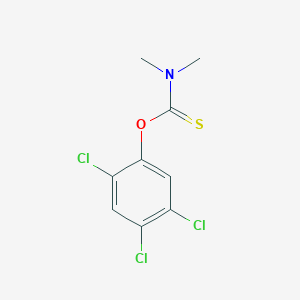
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
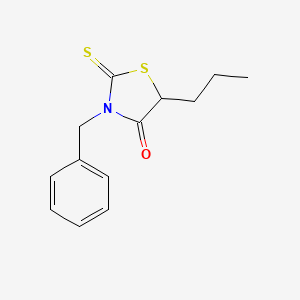
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

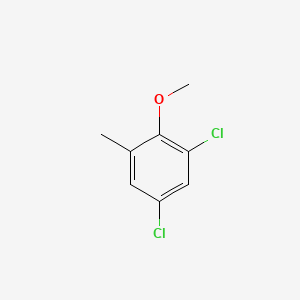
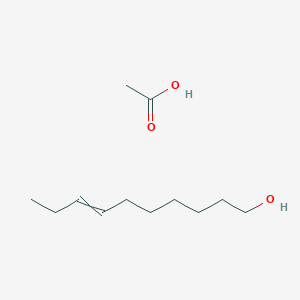

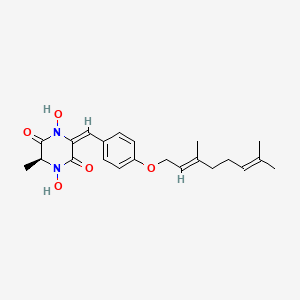
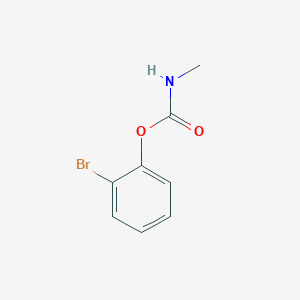
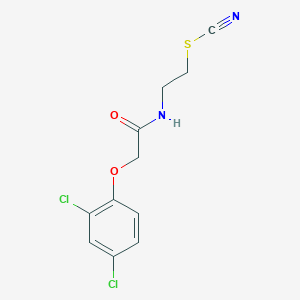
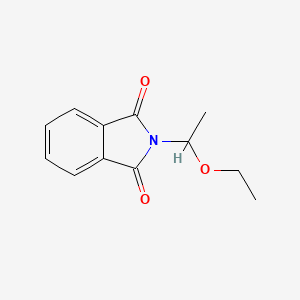
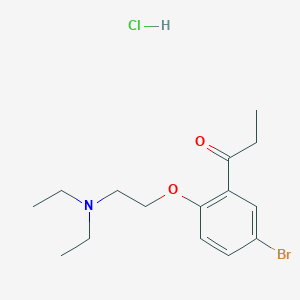
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
